molecular formula C12H14F3N B1428839 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1343819-12-4

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Cat. No. B1428839
M. Wt: 229.24 g/mol
InChI Key: MTTDMGKJIKPRFW-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine, also referred to as TFMPA, is an organic compound with a molecular formula of C12H14F3N . It has a molecular weight of 229.25 . The compound appears as a liquid .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine . The Standard InchI is InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-11(9)16/h1-2,4,6,9,11H,3,5,7,16H2 . The SMILES representation is C1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F .


Physical And Chemical Properties Analysis

The compound is a liquid . It has a molecular weight of 229.25 . The storage temperature is 4 °C .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Compounds containing trifluoromethyl groups, such as "2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine," are of significant interest in organic synthesis due to their ability to influence the electronic properties of molecules, enhancing metabolic stability and binding affinity in medicinal chemistry applications. The review by Paulmier (2001) discusses nucleophilic substitutions and cyclization reactions involving activated phenylselanyl groups, highlighting the importance of such functionalities in the synthesis of diverse chemical structures (Paulmier, 2001). Similarly, the work by Ishibashi and Tamura (2004) on the control of regiochemistry in radical cyclizations could offer insights into the synthetic versatility of compounds like "2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine" (Ishibashi & Tamura, 2004).

Environmental Science and Technology

Amine-functionalized compounds are explored for environmental applications, such as the removal of persistent organic pollutants from water. Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS), indicating the relevance of amine functionalities in environmental remediation technologies (Ateia et al., 2019).

Safety And Hazards

Safety data for 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-11(9)16/h1-2,4,6,9,11H,3,5,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDMGKJIKPRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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